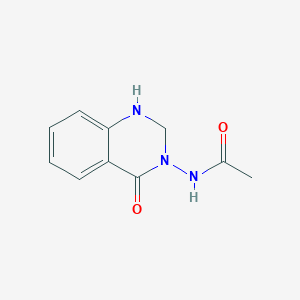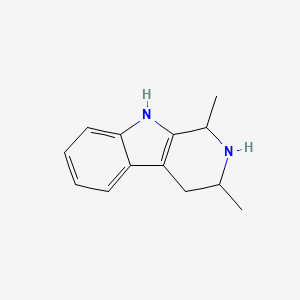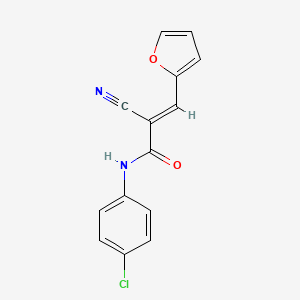![molecular formula C13H12N4O2S2 B11092922 5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11092922.png)
5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: is a synthetic molecule with potential applications in various fields. Its structure consists of a thiazole ring fused with a phenyl group and a hydrazine moiety. Let’s dive deeper into its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is through the condensation of a hydrazine derivative with a thiazole precursor. The specific synthetic route may vary, but key steps include the formation of the hydrazone intermediate and subsequent cyclization to yield the target compound.
Reaction Conditions::Hydrazone Formation: The reaction typically occurs under acidic conditions, using a hydrazine derivative (such as hydrazine hydrate) and the appropriate aldehyde or ketone.
Cyclization: Cyclization of the hydrazone with a thiazole precursor (e.g., 2-aminothiazole) occurs under basic conditions.
Industrial Production:: While industrial-scale production methods may differ, the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its biological activity.
Substitution: Substitution reactions at the carbonitrile group or other sites are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution conditions (e.g., using alkyl halides or amines).
Major Products:: The major products depend on the specific reaction conditions and functional groups involved. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: Its potential pharmacological properties make it valuable for drug discovery.
Antioxidant Properties: Due to its phenolic groups, it may exhibit antioxidant effects.
Anti-inflammatory Activity: It could modulate inflammatory pathways.
Anticancer Potential: Further studies are needed to explore its impact on cancer cells.
Materials Science: Its unique structure may find applications in materials design.
Agrochemicals: It might serve as a lead compound for pesticide development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors. Further research is necessary to elucidate specific pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its specific structure, related compounds include other thiazoles, hydrazines, and phenolic derivatives. Exploring their similarities and differences can provide valuable insights.
Properties
Molecular Formula |
C13H12N4O2S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H12N4O2S2/c1-7(8-3-4-10(18)11(19)5-8)15-16-12-9(6-14)13(20-2)17-21-12/h3-5,16,18-19H,1-2H3/b15-7- |
InChI Key |
UTEALGKOAORRBW-CHHVJCJISA-N |
Isomeric SMILES |
C/C(=N/NC1=C(C(=NS1)SC)C#N)/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC1=C(C(=NS1)SC)C#N)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11092843.png)
![(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B11092844.png)
![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11092856.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092873.png)
![2,5-dichloro-4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092876.png)
![4-bromo-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11092877.png)


![2-[(2Z)-4-(naphthalen-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11092903.png)
![(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11092911.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11092917.png)


![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11092927.png)
